
4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3-(methoxymethyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3-(methoxymethyl)morpholine is a chemical compound that has gained significant attention in the field of scientific research due to its potential biological and pharmacological applications. This compound is a potent inhibitor of certain enzymes and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In
Mechanism of Action
The mechanism of action of 4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3-(methoxymethyl)morpholine involves the inhibition of specific enzymes, leading to altered physiological processes. For example, inhibition of FAAH leads to increased levels of endocannabinoids, which are known to have anti-inflammatory and neuroprotective effects. Inhibition of MAGL leads to increased levels of 2-arachidonoylglycerol (2-AG), which is involved in pain and inflammation regulation. Inhibition of LAL leads to increased levels of cholesterol esters, which are involved in lipid metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3-(methoxymethyl)morpholine are dependent on the specific enzyme being inhibited. Inhibition of FAAH leads to increased levels of endocannabinoids, which have been shown to have anti-inflammatory and neuroprotective effects. Inhibition of MAGL leads to increased levels of 2-AG, which is involved in pain and inflammation regulation. Inhibition of LAL leads to increased levels of cholesterol esters, which are involved in lipid metabolism. These effects have been studied extensively in vitro and in vivo and have shown promising results for potential therapeutic applications.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3-(methoxymethyl)morpholine in lab experiments is its potency as an enzyme inhibitor. This allows for lower concentrations of the compound to be used, reducing the risk of toxicity and increasing the specificity of the effects observed. However, a limitation of using this compound is its potential for off-target effects, leading to unintended consequences in the experimental system. Careful consideration and control of experimental conditions are necessary to ensure accurate and reliable results.
Future Directions
For research could include investigating the compound's effects on other enzymes and physiological processes, exploring its potential for therapeutic applications in various diseases, and optimizing its synthesis method for increased yield and purity. Additionally, further research is needed to fully understand the compound's mechanism of action and potential limitations for experimental use.
Synthesis Methods
The synthesis of 4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3-(methoxymethyl)morpholine involves the reaction of 3-(methoxymethyl)morpholine with 5-fluoropyridine-3-carbonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with sulfur trioxide to yield the final compound. This synthesis method has been reported in several scientific publications and has been optimized for maximum yield and purity.
Scientific Research Applications
4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3-(methoxymethyl)morpholine has been studied extensively for its potential biological and pharmacological applications. It has been shown to be a potent inhibitor of several enzymes, including but not limited to, fatty acid amide hydrolase (FAAH), monoacylglycerol lipase (MAGL), and lysosomal acid lipase (LAL). These enzymes are involved in various physiological processes, including lipid metabolism, inflammation, and neuroprotection.
properties
IUPAC Name |
4-(5-fluorosulfonyloxypyridine-3-carbonyl)-3-(methoxymethyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O6S/c1-19-7-10-8-20-3-2-15(10)12(16)9-4-11(6-14-5-9)21-22(13,17)18/h4-6,10H,2-3,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYAWKSXCRXXJHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1COCCN1C(=O)C2=CC(=CN=C2)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3-(methoxymethyl)morpholine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

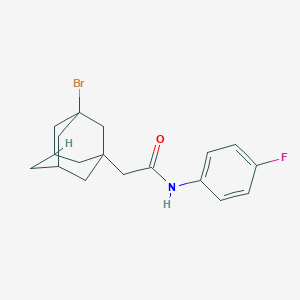
![N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2853468.png)
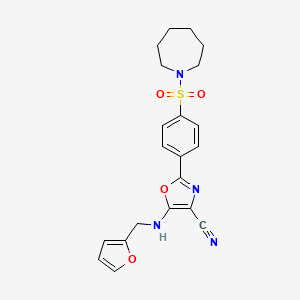
![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2853470.png)
![N-(3-chloro-4-methoxyphenyl)-2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide](/img/structure/B2853471.png)
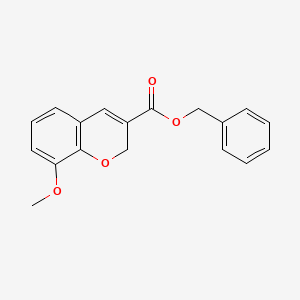
![N-(1,3-benzodioxol-5-ylmethyl)-6-[6-[2-(butylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide](/img/structure/B2853474.png)
![N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2853475.png)
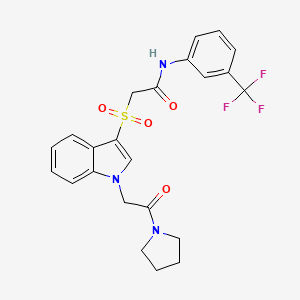
![3-butyl-8-(2,3-dimethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2853480.png)
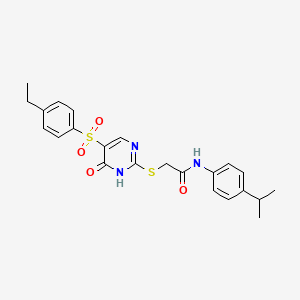

![2-Aminopyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2853485.png)
![6-Cyclopropyl-2-[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2853486.png)